N-methoxypiperidine-4-carboxamide hydrochloride

Medicinal Chemistry Compound Management Formulation

Piperidine building blocks often require deprotection before use, adding cost and time. This compound's free piperidine nitrogen enables direct functionalization, accelerating SAR exploration. • Unprotected amine for direct amide coupling, reductive amination, or nucleophilic substitution. • Low lipophilicity (LogP 0.09) minimizes DMSO-related assay interference. • N-Methoxy carboxamide serves as a metal-binding group mimic for HDAC/MMP inhibitor development.

Molecular Formula C7H15ClN2O2
Molecular Weight 194.66 g/mol
CAS No. 1426290-51-8
Cat. No. B1379036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methoxypiperidine-4-carboxamide hydrochloride
CAS1426290-51-8
Molecular FormulaC7H15ClN2O2
Molecular Weight194.66 g/mol
Structural Identifiers
SMILESCONC(=O)C1CCNCC1.Cl
InChIInChI=1S/C7H14N2O2.ClH/c1-11-9-7(10)6-2-4-8-5-3-6;/h6,8H,2-5H2,1H3,(H,9,10);1H
InChIKeyCJQSETJWJUAKQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-methoxypiperidine-4-carboxamide hydrochloride (CAS 1426290-51-8): Chemical Identity and Baseline Properties for Procurement


N-methoxypiperidine-4-carboxamide hydrochloride (CAS 1426290-51-8) is a white crystalline solid with the molecular formula C₇H₁₅ClN₂O₂ and a molecular weight of 194.66 g/mol . As a hydrochloride salt of a piperidine derivative, it belongs to a class of compounds frequently utilized as versatile small molecule scaffolds and building blocks in medicinal chemistry and organic synthesis . Its computed physicochemical properties include a low lipophilicity (LogP 0.09) and a topological polar surface area (TPSA) of 50.4 Ų [1].

Why N-methoxypiperidine-4-carboxamide hydrochloride Cannot Be Casually Replaced by Other Piperidine Carboxamides


Within the broader class of piperidine carboxamides, subtle structural variations at the N-substituent or piperidine ring position can profoundly alter biological activity, physicochemical properties, and synthetic utility [1]. For instance, the N-methoxy group distinguishes this compound from N-hydroxy or N-methyl analogs, which can lead to divergent pharmacokinetic profiles or chemical reactivities. Therefore, assuming interchangeability without specific, data-backed justification introduces significant risk into research reproducibility and the success of synthetic campaigns.

Quantitative Differentiation Evidence for N-methoxypiperidine-4-carboxamide hydrochloride


Physical Form and Salt: Crystalline Hydrochloride vs. Free Base Stability

N-methoxypiperidine-4-carboxamide hydrochloride is provided as a white crystalline solid with a specified minimum purity of 95% . While no direct head-to-head stability study is available, the provision of the compound as a hydrochloride salt is a well-established class-level strategy to enhance aqueous solubility and long-term storage stability compared to the corresponding free base (C₇H₁₄N₂O₂, MW 158.2 g/mol), which is more prone to handling and degradation issues .

Medicinal Chemistry Compound Management Formulation

Predicted Aqueous Solubility Profile for in vitro Assays

The compound's low computed LogP of 0.09 [1] indicates a favorable hydrophilic character. This is supported by a vendor report classifying the compound as soluble in water and organic solvents . This property is advantageous for in vitro assays requiring aqueous buffers, especially when compared to more lipophilic piperidine derivatives (e.g., those with N-benzyl or N-methyl-N-methoxy substitutions) which may exhibit significantly higher LogP values and poorer solubility, necessitating the use of DMSO or other co-solvents .

in vitro pharmacology ADME Assay Development

Synthetic Utility as an Unprotected Piperidine Building Block

Unlike many piperidine-4-carboxamide analogs that feature a protecting group on the piperidine nitrogen (e.g., N-Boc, N-benzyl) or an additional N-methyl group, this compound possesses an unprotected secondary amine in the piperidine ring . This structural feature is quantitatively defined by its hydrogen bond donor count of 2 [1]. In comparison, a common building block like N-Boc-N-methoxy-N-methylpiperidine-4-carboxamide (MW 272.34) is protected and cannot be directly used in reactions requiring a free amine.

Organic Synthesis Medicinal Chemistry Chemical Biology

Optimal Scientific and Industrial Applications for N-methoxypiperidine-4-carboxamide hydrochloride


Use as an Unprotected Scaffold for Parallel Synthesis and Library Construction

The compound's unprotected piperidine nitrogen, as detailed in the evidence above, makes it an ideal starting point for constructing diverse compound libraries. Medicinal chemists can directly functionalize the amine via amide bond formation, reductive amination, or nucleophilic substitution, bypassing the deprotection step required for many other piperidine building blocks, thus accelerating SAR exploration. [1]

Ideal Candidate for Aqueous In Vitro Assays Requiring Minimal Organic Co-solvent

Due to its favorable aqueous solubility profile (LogP 0.09), this compound is well-suited for biochemical and cell-based assays where maintaining low DMSO concentrations is critical to avoid off-target effects or assay interference. This is a distinct advantage over more lipophilic piperidine carboxamides. [2]

Reliable Intermediate for Derivatizing Hydroxamic Acid-Based Inhibitors

The N-methoxy carboxamide moiety is structurally analogous to the metal-binding group found in some matrix metalloproteinase (MMP) and HDAC inhibitors. The compound can serve as a starting material for synthesizing novel hydroxamic acid derivatives, where the N-methoxy group could be converted or serve as a structural mimic, providing a pathway to explore this therapeutically relevant chemical space. [3]

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